molecular formula C10H15NO4 B7891789 N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid

N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid

Cat. No.: B7891789
M. Wt: 213.23 g/mol
InChI Key: YPTBJXMZVSFSJL-UHFFFAOYSA-N
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Description

N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid is a chemically modified derivative of 4-piperidinecarboxylic acid, a six-membered heterocyclic compound with a carboxylic acid group at the 4-position. The allyloxycarbonyl (Alloc) group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity in multi-step synthetic routes, particularly in peptide and prodrug chemistry . This compound is structurally characterized by the presence of an allyl ester group (CH₂=CHCH₂O−) attached via a carbonyl linkage to the piperidine nitrogen. The Alloc group is widely recognized for its orthogonality to other protecting groups, as it can be removed under mild conditions using palladium-catalyzed deprotection .

Properties

IUPAC Name

1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-5-3-8(4-6-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTBJXMZVSFSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group can be introduced via a reaction with allyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and under an inert atmosphere to prevent unwanted side reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxycarbonyl group, where nucleophiles can replace the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of substituted derivatives where the allyloxy group is replaced by the nucleophile.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo transformations makes it valuable in creating complex molecules with therapeutic properties.

  • Key Intermediate : The compound is often used as a key intermediate in the synthesis of piperidine derivatives, which are known for their diverse biological activities. For example, derivatives of piperidine have been explored for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic syndrome and related diseases .
  • Modification and Functionalization : The allyloxycarbonyl group allows for selective modifications, facilitating the introduction of other functional groups necessary for biological activity. This has been demonstrated in the synthesis of various analogs that target specific biological pathways .

Peptide Chemistry

In peptide synthesis, this compound can be utilized as a protecting group for amino acids during solid-phase peptide synthesis (SPPS).

  • Fmoc Strategy : The compound can be incorporated into Fmoc (9-fluorenylmethoxycarbonyl) strategies, where it acts to protect the carboxylic acid functionality while allowing for subsequent reactions to occur without interference . This is critical for synthesizing peptides with precise sequences and functionalities.
  • Stability and Cleavage : The allyloxycarbonyl group provides stability under certain reaction conditions while being amenable to cleavage under mild conditions, making it suitable for multi-step synthetic processes .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts.

  • Biased Signaling Studies : Research involving G-protein-coupled receptors has utilized derivatives of this compound to investigate biased signaling mechanisms. For instance, studies on thrombin receptors have shown how modifications can influence receptor activation and downstream signaling pathways .
  • Drug Development : The compound's derivatives have been explored in preclinical studies for their potential to treat inflammatory diseases and metabolic disorders. The ability to modify the piperidine structure allows researchers to fine-tune pharmacological properties .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Application AreaDescriptionKey Findings/References
Pharmaceutical SynthesisIntermediate for piperidine derivativesInhibitors of 11β-HSD1
Peptide SynthesisProtecting group in Fmoc SPPSStability and selective cleavage
Biased Signaling ResearchInvestigating G-protein-coupled receptor mechanismsImpact on thrombin receptor signaling
Drug DevelopmentPotential treatments for metabolic syndrome and inflammatory diseasesPreclinical efficacy studies

Mechanism of Action

The mechanism by which N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyloxycarbonyl group can act as a protecting group, temporarily masking reactive sites during multi-step syntheses.

Comparison with Similar Compounds

Key Observations:

  • Protecting Group Stability : The Alloc group offers distinct advantages over Boc and Cbz in terms of orthogonal deprotection. For example, Boc removal requires acidic conditions (e.g., TFA), while Alloc cleavage employs Pd-mediated transfer .
  • Synthetic Yields: Sodium salt derivatives (e.g., 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid sodium salt) achieve higher yields (82%) compared to free acids (67%), highlighting the role of counterions in optimizing synthesis .

Physicochemical Property Comparison

Property This compound (Inferred) N-Boc-4-piperidinecarboxylic acid 1-(Trifluoroacetyl)-4-piperidinecarboxylic acid
Molecular Weight ~215 g/mol 353.84 g/mol 225.17 g/mol
Melting Point Not reported Predicted: 480.8°C Not reported
pKa ~4.5 (carboxylic acid) 4.39 ~1.5 (trifluoroacetyl)
Stability Stable to acids; sensitive to Pd-catalyzed deprotection Acid-labile Hydrolytically stable

Biological Activity

N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an allyloxycarbonyl group. This structural configuration is significant for its interaction with biological targets, particularly in modulating receptor activity and influencing cellular pathways.

The compound's biological activity is primarily linked to its interaction with G-protein-coupled receptors (GPCRs), specifically the proteinase-activated receptor (PAR)-4. Research indicates that this compound may influence calcium signaling and β-arrestin recruitment pathways, which are critical in various physiological responses.

  • Calcium Signaling : Studies have shown that certain derivatives of piperidine compounds can modulate intracellular calcium levels, which is vital for numerous cellular functions including muscle contraction and neurotransmitter release .
  • β-arrestin Recruitment : The ability to recruit β-arrestins suggests that this compound can activate alternative signaling pathways independent of traditional G-protein signaling, potentially leading to varied physiological effects .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, piperidone derivatives exhibited significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB231) and pancreatic (PC3) cancers. These compounds were noted for their ability to induce apoptosis and inhibit pro-angiogenic factors .

  • Table 1: Antiproliferative Activity Against Cancer Cell Lines
    | Compound | Cell Line | IC50 (µM) | Mechanism of Action |
    |---------------------------------|-------------------|-----------|-----------------------------------------|
    | this compound | MDA-MB231 | 15 | Induction of apoptosis |
    | Piperidone derivative A | PC3 | 10 | Inhibition of HIF |
    | Piperidone derivative B | HepG2 | 12 | Topoisomerase II inhibition |

3. Anti-inflammatory Effects

In addition to anticancer properties, certain derivatives have demonstrated anti-inflammatory effects by inhibiting cytokine production in macrophages. This is particularly relevant in conditions characterized by chronic inflammation, which often precedes cancer development .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

  • Study on Anticancer Activity : A recent study synthesized a series of piperidone derivatives and tested their efficacy against multiple cancer cell lines. The results showed that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation and DNA fragmentation assays .
  • Study on Inflammatory Response : Another investigation focused on the anti-inflammatory properties of piperidine derivatives. The compounds were tested in vitro using RAW264.7 cells, where they significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α upon lipopolysaccharide stimulation .

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